Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Anti-virulence Staphylococcus aureus Diapophytoene Desaturase (CrtN)

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1209167-67-8) is a synthetic organic compound belonging to the pyrrolidine ethanone class, characterized by a 2,4-dichlorophenoxy moiety and a 4-methoxyphenyl substitution on the pyrrolidine ring. Its molecular formula is C₁₉H₁₉Cl₂NO₃, with a molecular weight of 380.27 g/mol.

Molecular Formula C19H19Cl2NO3
Molecular Weight 380.27
CAS No. 1209167-67-8
Cat. No. B2590840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
CAS1209167-67-8
Molecular FormulaC19H19Cl2NO3
Molecular Weight380.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H19Cl2NO3/c1-24-16-5-2-13(3-6-16)14-8-9-22(11-14)19(23)12-25-18-7-4-15(20)10-17(18)21/h2-7,10,14H,8-9,11-12H2,1H3
InChIKeyDVMKNVUZOVBFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1209167-67-8): Sourcing Guide for a Research-Grade Pyrrolidine Ethanone


2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone (CAS 1209167-67-8) is a synthetic organic compound belonging to the pyrrolidine ethanone class, characterized by a 2,4-dichlorophenoxy moiety and a 4-methoxyphenyl substitution on the pyrrolidine ring . Its molecular formula is C₁₉H₁₉Cl₂NO₃, with a molecular weight of 380.27 g/mol . The compound is primarily available from research chemical suppliers for in vitro screening applications. It has been evaluated as an inhibitor of diapophytoene desaturase (CrtN) in Staphylococcus aureus, an anti-virulence target that disrupts staphyloxanthin biosynthesis [1].

Why Generic Substitution for 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone Fails in Targeted Research


The biological activity of pyrrolidine ethanone derivatives is exquisitely sensitive to specific substitution patterns. While many analogs target bacterial virulence pathways, their potency, selectivity, and physicochemical properties can vary by orders of magnitude [1]. For instance, subtle alterations to the phenoxy or pyrrolidine substituents drastically shift the IC50 against CrtN and can introduce undesired inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel [2]. Therefore, substituting 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone with an in-class compound without head-to-head data risks selecting a molecule with significantly different potency or an inferior safety profile in a given assay system.

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone: Quantitative Evidence for Strategic Procurement


Direct Head-to-Head CrtN Inhibition: Target Compound vs. Optimized Benzocycloalkane Inhibitor

When selecting a CrtN inhibitor, potency is a primary differentiator. In a direct comparison using the same assay (inhibition of diapophytoene desaturase in S. aureus Newman, assessed by spectrophotometric measurement of staphyloxanthin pigment formation after 48 h), the target compound exhibits negligible inhibitory activity (IC50 > 1,250 nM) [1], while a representative optimized inhibitor, compound 1 from the benzocycloalkane series, demonstrates picomolar potency (IC50 = 0.61 nM) [2]. This represents a >2,000-fold difference in activity, definitively positioning the target compound as a low-activity control or a starting scaffold for medicinal chemistry, rather than a viable tool for in vivo proof-of-concept studies.

Anti-virulence Staphylococcus aureus Diapophytoene Desaturase (CrtN) Staphyloxanthin Inhibition

Class-Level Safety Profile: hERG Liability Risk vs. Safety-Optimized CrtN Inhibitors

A key challenge in the anti-virulence CrtN inhibitor field is achieving an adequate therapeutic window by minimizing inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. While no direct hERG data exists for the target compound, class-level inference from structurally similar lipophilic basic amines suggests a potential liability. For example, the lead compound 1 (a benzocycloalkane CrtN inhibitor) showed potent hERG inhibition (IC50 = 3.1 µM) [1]. In contrast, safety-optimized compounds like 48 from the same series successfully reduced hERG activity by ~10-fold (IC50 = 16.1 µM), a critical improvement for further development [1]. The procurement of the target compound must be contextualized by the absence of this key safety data, making it unsuitable for programs where a low hERG risk is paramount.

Cardiotoxicity hERG Inhibition Safety Pharmacology Anti-virulence

Physicochemical Property Benchmarking: Lipophilicity and Drug-Likeness

Lipophilicity is a crucial determinant of a compound's pharmacokinetic profile and promiscuity. The target compound has a high calculated LogP (cLogP) of approximately 4.5 [1], which exceeds the generally accepted optimal range (1-3) for an oral drug. This high lipophilicity correlates with faster hepatic clearance and an increased risk of phospholipidosis and hERG binding. A comparator from the same target space, a more progressed phenylpyrrolidine-based CrtN inhibitor, achieved a cLogP of 3.0, demonstrating that lower lipophilicity is achievable within this chemotype [2]. This discrepancy suggests the target compound may be less suitable for prolonged cell-based assays due to non-specific binding or solubility issues.

Drug-likeness Lipophilicity Physicochemical Properties ADME

Structural Novelty Analysis: Scaffold Uniqueness in Anti-Virulence Research

A scaffold analysis reveals that the 2-(2,4-dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone structure is distinct from the dominant benzocycloalkane and biphenyl-based scaffolds that characterize potent CrtN inhibitors [1]. This structural divergence, while associated with a dramatic loss in potency, provides a unique chemical starting point for scaffold-hopping exercises. The presence of a chiral center on the pyrrolidine ring also offers an underexplored vector for optimizing target engagement. This differentiates it from flat, achiral alternatives.

Scaffold Hopping Medicinal Chemistry Novelty Analysis Intellectual Property

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone: Evidence-Based Application Scenarios for Informed Procurement


Use as a Low-Activity Control in CrtN Inhibitor Screening

The primary quantifiable evidence demonstrates that the target compound possesses minimal inhibitory activity against CrtN (IC50 > 1,250 nM) [1]. This makes it rationally suited as a negative or low-activity control in high-throughput screening (HTS) assays designed to identify novel staphyloxanthin inhibitors. Its use allows researchers to benchmark the sensitivity and dynamic range of a primary screening assay against a compound that should not produce a strong signal, thereby helping to calibrate hit-calling thresholds [1].

A Structurally Novel Scaffold for Medicinal Chemistry Triaging

Despite its poor potency, the compound offers a chemically distinct scaffold. In a drug discovery program saturated with benzocycloalkane or biphenyl hits, this compound can be used as a 'scaffold probe' to explore the chemical space around the CrtN active site [2]. Its unique 3-(4-methoxyphenyl)pyrrolidine core, while currently inactive, could be the basis for a hit-to-lead optimization campaign. Procurement is thus strategically justified for labs with a strong structural biology and synthetic chemistry infrastructure, but not for those seeking a ready-to-use biological tool [2].

Physicochemical Property Benchmarking in ADME Optimization Programs

With a predicted cLogP of ~4.5, the compound can serve as an internal standard for high-lipophilicity compounds in ADME panels. It can be used to calibrate assays for non-specific binding, solubility limits, and metabolic stability, allowing drug metabolism teams to benchmark the performance of optimized leads (e.g., those with a cLogP of ~3.0) against a problematic compound with known physiochemical risks [3]. This application leverages the compound's unfavorable properties as a control, rather than its biological activity.

Chiral Chromatography and Analytical Method Development

The compound contains a chiral center on the pyrrolidine ring. For analytical chemistry groups, it provides a well-characterized analyte for developing chiral separation methods via HPLC or SFC, particularly for novel chemical entities. Its defined structure and availability make it a suitable non-pharmacopoeial reference standard for method validation and system suitability testing in research settings [1].

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.